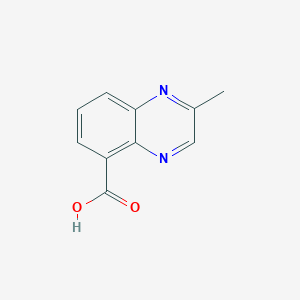

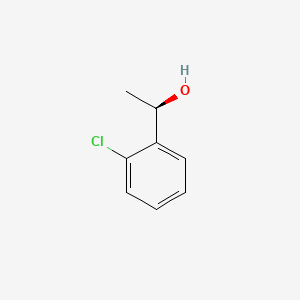

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,4-dihydroxy-3-methoxybenzene-1-carboximidamide, also known as 3,4-dihydroxy-5-methoxybenzimidamide or BH3I-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a high affinity for the transcription factor nuclear factor-kappa B (NF-κB), which plays a critical role in regulating cell survival, proliferation, and inflammation. The purpose of

Applications De Recherche Scientifique

Methoxy Functionalisation and Electronic Structure

Methoxy functionalisation plays a crucial role in synthetic chemistry, particularly in the strategic role of methoxy substituents in promoting cyclodehydrogenation, tuning electronic properties, and supramolecular order in nitrogen-doped nanographenes. These functionalized N-containing heterosuperbenzenes reveal the versatility of methoxy groups in modifying the electronic and structural properties of advanced materials (Wijesinghe et al., 2014).

Thermochemistry and Hydrogen Bonds

Methoxyphenols, structural fragments of various antioxidants and biologically active molecules, demonstrate the ability to form strong intermolecular and intramolecular hydrogen bonds. Thermochemical studies, along with Fourier transform infrared (FTIR) spectroscopy and quantum-chemical analyses, underscore the significance of methoxy groups in influencing the thermochemical properties and hydrogen bonding capabilities of molecules (Varfolomeev et al., 2010).

Polymer Science and Material Properties

In polymer science, methoxy functionalised compounds contribute to the development of novel materials. For instance, alternating copoly(amide–imide)s based on methoxy-substituted benzene derivatives exhibit excellent solubility, mechanical strength, and thermal stability, highlighting the impact of methoxy groups on the physical properties of polymers (Yang & Wei, 2001).

Catalysis and Organic Synthesis

Methoxybenzene derivatives are pivotal in catalysis and organic synthesis, serving as substrates or intermediates in various chemical transformations. For example, the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules demonstrates the utility of methoxybenzene derivatives in the energy sector and industrial chemistry (Zhu et al., 2011).

Corrosion Inhibition

Methoxybenzene derivatives also find applications in corrosion inhibition, as evidenced by studies demonstrating the efficacy of methoxybenzene-based Schiff’s Bases in protecting mild steel in acidic environments. Such research highlights the potential of methoxy functional groups in developing effective corrosion inhibitors (Singh & Quraishi, 2016).

Propriétés

IUPAC Name |

N',4-dihydroxy-3-methoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLLMJAEESLLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=NO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C(=N/O)/N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680190.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2680196.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680197.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2680198.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2680199.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)

![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)